Tietanes

Thietanes are a class of heterocyclic compounds characterized by a five-membered ring with three sulfur and two carbon atoms, commonly represented as SSSCSC. These molecules have gained significant attention in the field of organic synthesis due to their unique electronic properties and potential applications in various areas such as pharmaceuticals, materials science, and sensors.

In drug discovery, thietanes exhibit promising biological activities, including anti-inflammatory, antibacterial, and antifungal effects. Their sulfur atoms introduce electron-withdrawing characteristics, which can influence the pharmacological behavior of drug candidates. Moreover, the structural versatility of thietanes allows for the introduction of various functional groups to modulate their properties and enhance their utility.

In materials science, these compounds show potential in designing conductive polymers and organic semiconductors due to their electronic structure. Their ability to form stable covalent bonds with other atoms makes them valuable building blocks for synthesizing novel materials with tailored optical and electrical properties.

Thietanes' unique framework also finds applications in the development of chemical sensors, particularly gas sensing devices, where their selective recognition capabilities can detect specific gases or molecules. The tunable reactivity of thietanes under different conditions further expands their potential applications across multiple scientific disciplines.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

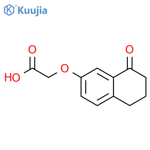

|

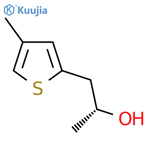

N-(4-Methylpent-1-yn-3-yl)thietan-3-amine | 1849315-60-1 | C9H15NS |

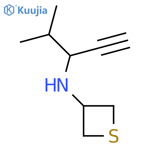

|

2,2,4,4-Tetramethylthietan-3-one | 58721-01-0 | C7H12OS |

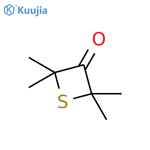

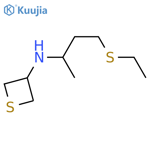

|

N-[4-(ethylsulfanyl)butan-2-yl]thietan-3-amine | 1856797-18-6 | C9H19NS2 |

|

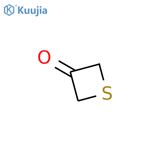

Thietan-3-one | 22131-92-6 | C3H4OS |

|

1lambda4-thietan-1-one | 13153-11-2 | C3H6OS |

|

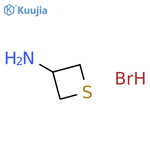

Thietan-3-amine hydrobromide | 943437-99-8 | C3H7NS.HBr |

Literatura relevante

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

Proveedores recomendados

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

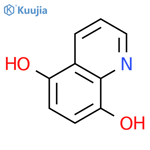

quinoline-5,8-diol Cas No: 20947-39-1

quinoline-5,8-diol Cas No: 20947-39-1 -

-